molecular formula C24H28N4OS B2919671 6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide CAS No. 1251570-97-4

6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide

Cat. No. B2919671
CAS RN: 1251570-97-4
M. Wt: 420.58
InChI Key: AHIMVZXSCYTLNI-UHFFFAOYSA-N
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Description

6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide, commonly known as AE-941, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based agents and has been shown to possess anti-cancer properties.

Scientific Research Applications

Nanofiltration Membranes

A study by Liu et al. (2012) discussed the use of novel sulfonated aromatic diamine monomers in the creation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux and were effective in dye treatment experiments.

Antifungal Compounds

Research by Briganti et al. (1997) explored sulfonamide derivatives of aminoglutethimide and their copper(II) complexes as antifungal agents. These compounds were evaluated against Aspergillus and Candida species.

Pyridine Nucleotide Metabolism

In a study by Dietrich et al. (1958), the effects of 6-Aminonicotinamide, a niacin antagonist, on pyridine nucleotide metabolism were investigated. This compound was found to have significant impacts on various metabolic processes.

Protein Chemistry

Research by Llamas et al. (1986) discussed N-Ethyl-5-phenylisoxazolium-3′-sulfonate (Woodward's Reagent K) as a reagent for nucleophilic side chains of proteins. This study highlighted its potential use in protein chemistry.

Synthesis of Medicinal Compounds

A paper by Pandit et al. (2016) presented an environmentally friendly protocol for the synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. These compounds have various medicinal applications.

Pharmaceuticals and Organic Chemistry

Mao et al. (2020) in their study, A Practical, Wastewater-free Synthesis of m-Aminophenol and 3-(Dibutylamino)phenol, discussed the synthesis of m-aminophenol and its derivatives. These compounds are widely used in pharmaceuticals and organic synthesis.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-4-18-9-5-6-13-28(18)24(29)21-15-25-23-20(12-11-16(2)26-23)22(21)27-17-8-7-10-19(14-17)30-3/h7-8,10-12,14-15,18H,4-6,9,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIMVZXSCYTLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)SC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine

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